molecular formula C5H5BrO2 B025831 3-bromo-5,6-dihydro-2H-pyran-2-one CAS No. 104184-64-7

3-bromo-5,6-dihydro-2H-pyran-2-one

Cat. No.: B025831
CAS No.: 104184-64-7
M. Wt: 177 g/mol
InChI Key: NDCHEWALMADBPH-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C5H5BrO2. It is a brominated derivative of dihydropyranone, characterized by a six-membered ring containing an oxygen atom and a bromine substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to avoid excessive heat . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with controlled addition of bromine and efficient cooling systems to manage the exothermic nature of the reaction. The product is then isolated and purified using industrial-scale distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-bromo-5,6-dihydro-2H-pyran-2-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or cycloaddition .

Properties

IUPAC Name

5-bromo-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCHEWALMADBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446006
Record name 3-bromo-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104184-64-7
Record name 3-bromo-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5,6-dihydro-2H-pyran-2-one
Reactant of Route 2
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Reactant of Route 3
3-bromo-5,6-dihydro-2H-pyran-2-one
Reactant of Route 4
3-bromo-5,6-dihydro-2H-pyran-2-one
Reactant of Route 5
3-bromo-5,6-dihydro-2H-pyran-2-one
Reactant of Route 6
3-bromo-5,6-dihydro-2H-pyran-2-one

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